Ethyl 3-nitroacrylate
Overview
Description
Ethyl 3-nitroacrylate is an organic compound with the molecular formula C5H7NO4. It is a nitroalkene, characterized by the presence of both nitro and ester functional groups. This compound is known for its high electrophilic reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitroacrylate can be synthesized through various methods. One common approach involves the nitration of ethyl acrylate. Another method includes the reaction of this compound with halogens such as chlorine or bromine, followed by dehydrohalogenation to yield ethyl Z-3-halo-3-nitroacrylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where ethyl acrylate is treated with nitric acid under controlled conditions. The reaction is carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-nitroacrylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with dienes to form cyclohexane and cyclopentane derivatives.
Michael Addition Reactions: The compound participates in Michael addition reactions, forming functionalized carbo- and heterocycles.
Substitution Reactions: It can react with primary aromatic amines to form aza-Michael adducts.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically performed under reflux conditions with dienes such as 2,3-dimethylbuta-1,3-diene.
Michael Addition Reactions: Often carried out using nucleophiles under mild conditions.
Substitution Reactions: Involves the use of primary aromatic amines and halonitroacrylates.
Major Products:
Cycloaddition Reactions: Ethyl 3,4-dimethyl-6-nitrocyclohex-3-ene-1-carboxylate.
Michael Addition Reactions: Functionalized carbo- and heterocycles.
Substitution Reactions: β-nitro enamines.
Scientific Research Applications
Ethyl 3-nitroacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-nitroacrylate involves its high electrophilic reactivity, which allows it to participate in various nucleophilic addition reactions. The nitro group enhances the electrophilicity of the double bond, facilitating reactions with nucleophiles. This reactivity is crucial for its role in forming complex molecular structures .
Comparison with Similar Compounds
Ethyl 3-nitroacrylate is compared with other nitroalkenes such as mthis compound and ethyl 3-halo-3-nitroacrylates:
Mthis compound: Similar in structure but differs in the ester group, which can influence its reactivity and applications.
Ethyl 3-halo-3-nitroacrylates: These compounds have additional halogen atoms, making them more reactive in certain substitution reactions.
Uniqueness: this compound’s combination of nitro and ester groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-nitroprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCCRPFEOUSLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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